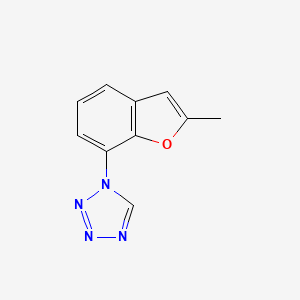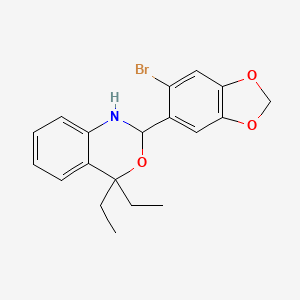
1-(2-methyl-1-benzofuran-7-yl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole is a compound that belongs to the class of benzofuran derivatives
準備方法
The synthesis of 1-(2-methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-1-benzofuran-7-ylamine.
Formation of Tetrazole Ring: The amine group is reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反応の分析
1-(2-Methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles such as halides, amines, or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
科学的研究の応用
1-(2-Methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 1-(2-methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and apoptotic pathways, contributing to its anti-inflammatory and anticancer activities.
類似化合物との比較
1-(2-Methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole can be compared with other benzofuran derivatives and tetrazole-containing compounds:
Benzofuran Derivatives: Compounds such as 2-methyl-1-benzofuran-3-carbaldehyde and 2-ethyl-1-benzofuran-3-carbaldehyde share the benzofuran core but differ in their functional groups and biological activities.
Tetrazole-Containing Compounds: Compounds like 5-aminotetrazole and 1-phenyl-1H-tetrazole have similar tetrazole rings but differ in their substituents and applications.
The uniqueness of 1-(2-methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole lies in its combined benzofuran and tetrazole moieties, which confer distinct electronic and steric properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C10H8N4O |
|---|---|
分子量 |
200.20 g/mol |
IUPAC名 |
1-(2-methyl-1-benzofuran-7-yl)tetrazole |
InChI |
InChI=1S/C10H8N4O/c1-7-5-8-3-2-4-9(10(8)15-7)14-6-11-12-13-14/h2-6H,1H3 |
InChIキー |
SFVYPOZESTXPAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(O1)C(=CC=C2)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide](/img/structure/B11472685.png)
![Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11472690.png)
![N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide](/img/structure/B11472695.png)

![2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide](/img/structure/B11472700.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11472716.png)
![3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11472717.png)
![5-(4-methoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11472718.png)
![5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11472725.png)
![N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B11472728.png)
![2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide](/img/structure/B11472738.png)
![N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B11472739.png)
![N-{2-[ethoxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-methoxybenzamide](/img/structure/B11472743.png)
![N,N'-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide)](/img/structure/B11472747.png)
